Cas no 269739-78-8 (Aglaxiflorin D)

Aglaxiflorin D 化学的及び物理的性質
名前と識別子
-
- Aglaxiflorin D
- [ "" ]
- 269739-78-8
-
- インチ: InChI=1S/C36H42N2O9/c1-6-34(2,42)33(41)37-27-13-10-18-38(27)31(39)30-28(21-11-8-7-9-12-21)35(43)29-25(46-5)19-24(45-4)20-26(29)47-36(30,32(35)40)22-14-16-23(44-3)17-15-22/h7-9,11-12,14-17,19-20,27-28,30,32,40,42-43H,6,10,13,18H2,1-5H3,(H,37,41)/t27-,28+,30-,32-,34+,35+,36-/m0/s1
- InChIKey: PCTLEJMLOGCLOH-JZUOIRBSSA-N
- ほほえんだ: CCC(C)(O)C(=O)NC1CCCN1C(=O)C1C(c2ccccc2)C2(Oc3cc(OC)cc(OC)c3C1(O)C2O)c1ccc(OC)cc1 |TLB:38:37:25.34.24:16.15|
計算された属性
- せいみつぶんしりょう: 646.28900
- どういたいしつりょう: 646.28903092g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 9
- 重原子数: 47
- 回転可能化学結合数: 9
- 複雑さ: 1130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 7
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 147Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 131-133 ºC
- ふってん: 866.2±65.0 °C at 760 mmHg
- フラッシュポイント: 477.7±34.3 °C
- ようかいど: Insuluble (2.7E-3 g/L) (25 ºC),
- PSA: 147.02000
- LogP: 3.51690
- じょうきあつ: 0.0±0.3 mmHg at 25°C
Aglaxiflorin D セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Aglaxiflorin D 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AF36276-5mg |
Aglaxiflorin D |
269739-78-8 | 95.0% | 5mg |
$785.00 | 2024-04-20 | |
TargetMol Chemicals | TN3361-1 ml * 10 mm |
Aglaxiflorin D |
269739-78-8 | 1 ml * 10 mm |
¥ 6720 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3361-1 mg |
Aglaxiflorin D |
269739-78-8 | 1mg |
¥3155.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3361-1 mL * 10 mM (in DMSO) |
Aglaxiflorin D |
269739-78-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6720 | 2023-09-15 | |
TargetMol Chemicals | TN3361-5 mg |
Aglaxiflorin D |
269739-78-8 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
TargetMol Chemicals | TN3361-5mg |
Aglaxiflorin D |
269739-78-8 | 5mg |
¥ 4420 | 2024-07-20 | ||
A2B Chem LLC | AF36276-2mg |
Aglaxiflorin D |
269739-78-8 | 95% | 2mg |
$1424.00 | 2023-12-31 |
Aglaxiflorin D 関連文献
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
Aglaxiflorin Dに関する追加情報
Aglaxiflorin D (CAS No. 269739-78-8): A Comprehensive Overview
Aglaxiflorin D (CAS No. 269739-78-8) is a naturally occurring compound that has garnered significant attention in the field of pharmaceutical research and biomedical sciences. This compound, isolated from the plant Aglais aglaxiflorin, has been the subject of numerous studies due to its potential therapeutic applications and unique chemical properties. In this comprehensive overview, we will delve into the chemical structure, biological activities, and recent research findings related to Aglaxiflorin D.
The chemical structure of Aglaxiflorin D is characterized by a complex polyphenolic framework, which contributes to its diverse biological activities. The compound is a member of the flavonoid family, known for their antioxidant, anti-inflammatory, and anti-cancer properties. Recent spectroscopic and computational studies have provided detailed insights into the molecular conformation and electronic properties of Aglaxiflorin D, highlighting its potential as a lead compound for drug development.
In terms of biological activities, Aglaxiflorin D has demonstrated significant potential in various preclinical studies. One of the most notable findings is its potent antioxidant activity, which has been attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This property makes it a promising candidate for the treatment of oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative conditions.
Beyond its antioxidant effects, Aglaxiflorin D has also shown anti-inflammatory properties. Studies have indicated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. This makes it a potential therapeutic agent for inflammatory diseases like arthritis and inflammatory bowel disease.
Another area of interest is the anti-cancer potential of Aglaxiflorin D. Preclinical studies have demonstrated its ability to induce apoptosis in various cancer cell lines while sparing normal cells. Mechanistically, it appears to target multiple signaling pathways involved in cancer cell proliferation and survival, including the PI3K/AKT and MAPK pathways. These findings suggest that Aglaxiflorin D could be a valuable addition to the arsenal of natural compounds being explored for cancer therapy.
The pharmacokinetic properties of Aglaxiflorin D have also been investigated to assess its suitability as a therapeutic agent. Studies have shown that it exhibits good oral bioavailability and stability in physiological conditions. However, further research is needed to optimize its delivery methods and enhance its therapeutic efficacy.
In addition to its direct biological activities, Aglaxiflorin D has been explored for its potential synergistic effects with other therapeutic agents. For instance, combination therapies involving Aglaxiflorin D and conventional chemotherapy drugs have shown enhanced anti-cancer activity in preclinical models. This suggests that it could be used as an adjuvant therapy to improve treatment outcomes.
The safety profile of Aglaxiflorin D is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have indicated that it is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, comprehensive clinical trials are necessary to fully establish its safety and efficacy in humans.
In conclusion, Aglaxiflorin D (CAS No. 269739-78-8) is a promising natural compound with a wide range of biological activities that make it an attractive candidate for pharmaceutical development. Its potent antioxidant, anti-inflammatory, and anti-cancer properties, coupled with its favorable pharmacokinetic profile and safety profile, position it as a valuable lead compound for further research and potential clinical applications. Ongoing studies are expected to provide more insights into its mechanisms of action and therapeutic potential, paving the way for its use in treating various diseases.
269739-78-8 (Aglaxiflorin D) 関連製品
- 177468-85-8(Aglain C)
- 177262-32-7(Aglain B)
- 1256486-26-6(3-(7-Aza-2-benzimidazolyl)benzamidoxime)
- 13942-05-7(4-Benzamido-cyclohexanone)
- 1251572-94-7(N-(4-chloro-2-fluorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide)
- 1388074-16-5(Methyl 2-bromo-5-fluoro-1H-benzimidazole-7-carboxylate)
- 97871-77-7(Glycine, N-(methoxyacetyl)-)
- 189245-00-9(7-Bis(phenylmethoxy)carbonylaminomethyleneaminoheptanoic Acid)
- 2248348-83-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate)
- 887769-93-9(8-fluoro-5-methoxy-Quinoline)
